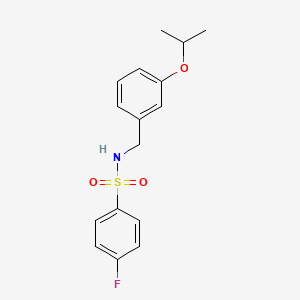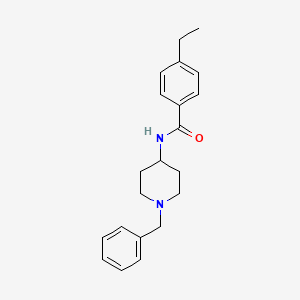![molecular formula C23H16ClN3O3S B4625945 N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide](/img/structure/B4625945.png)
N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-(4-chlorophenyl)acrylamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from basic precursors such as 4-amino-4H-1,2,4-triazole, reacted with acetyl chloride in dry benzene to yield various substituted acrylamides (Panchal & Patel, 2011). These steps are characterized by reactions including cyclization with hydrazine hydrate in ethanol and characterization through 1H NMR and IR spectroscopic studies.
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves detailed spectroscopic characterization, including IR, NMR, mass spectrometry, and X-ray crystallography (Saeed, Rashid, Bhatti, & Jones, 2010). These techniques provide insights into the compound's molecular geometry, confirming the presence of intramolecular hydrogen bonds and crystalline structures.
Chemical Reactions and Properties
Compounds with similar frameworks undergo isomerization under specific conditions, demonstrating the sensitivity of these molecules to environmental factors and the potential for structural rearrangement (Argilagos et al., 1997). The reactivity with various nucleophiles and the ability to form different derivatives highlight the chemical versatility of these compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds under different conditions. While specific details for this compound are not provided, related substances exhibit significant hydrogen bonding and specific crystal geometries, influencing their physical properties (Siddiqui et al., 2008).
Aplicaciones Científicas De Investigación
UV Cross-Linkable Polymer Synthesis
Researchers have explored the synthesis and characterization of UV cross-linkable polymers utilizing triazine derivatives and acrylamide components. This involved the creation of copolymers through solution polymerization techniques, indicating a potential for applications in areas requiring enhanced photocrosslinking properties and thermal stability. Such materials could be relevant for creating durable polymer matrices or coatings with specific light-reactive features (J. Suresh et al., 2016).
Controlled Radical Polymerization
The controlled radical polymerization of acrylamides containing amino acid moieties has been studied, highlighting a method for synthesizing homopolymers with narrow polydispersity. This research offers insights into creating polymers with specific molecular weights and properties, which could be beneficial for biomedical applications, including drug delivery systems and tissue engineering (H. Mori et al., 2005).
Chemoselective N-Benzoylation
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates has been researched, producing compounds of biological interest. This synthesis method could be important for developing novel compounds with specific biological activities, potentially leading to new therapeutic agents (Tarjeet Singh et al., 2017).
Antioxidant and Antitumor Activities
The evaluation of certain nitrogen heterocycles for their antioxidant and antitumor activities highlights the potential of these compounds in medicinal chemistry. Synthesis and characterization of these compounds could lead to the discovery of new drugs with significant health benefits (M. A. El-Moneim et al., 2011).
Synthesis of N-Benzothiazol-2-yl-amides
Research into the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization processes presents an efficient method for creating compounds with potential pharmaceutical applications. These synthesized compounds could be explored further for their biological activities and possible therapeutic uses (Junke Wang et al., 2008).
Propiedades
IUPAC Name |
(E)-N-[[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl]-3-(4-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3S/c24-15-8-5-14(6-9-15)7-12-21(29)27-23(31)25-16-10-11-17(19(28)13-16)22-26-18-3-1-2-4-20(18)30-22/h1-13,28H,(H2,25,27,29,31)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVQFCWLBBYZHF-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-3-(4-chlorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4625863.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4625871.png)
![N~1~-(2,4-difluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4625878.png)
![3-(2-methoxyphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4625886.png)
![N-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4625887.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)


![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)

![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)